molecular formula C17H29N3 B5850013 N,N-diethyl-4-[(4-ethylpiperazin-1-yl)methyl]aniline

N,N-diethyl-4-[(4-ethylpiperazin-1-yl)methyl]aniline

Cat. No.: B5850013
M. Wt: 275.4 g/mol
InChI Key: JQIFAVDIUNKICQ-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[(4-ethylpiperazin-1-yl)methyl]aniline: is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and an aniline moiety substituted with diethyl groups. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties.

Properties

IUPAC Name

N,N-diethyl-4-[(4-ethylpiperazin-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3/c1-4-18-11-13-19(14-12-18)15-16-7-9-17(10-8-16)20(5-2)6-3/h7-10H,4-6,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIFAVDIUNKICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[(4-ethylpiperazin-1-yl)methyl]aniline typically involves the following steps:

  • Formation of 4-[(4-ethylpiperazin-1-yl)methyl]aniline

      Starting Materials: 4-chloromethyl aniline and 4-ethylpiperazine.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate nucleophilic substitution.

  • Diethylation of 4-[(4-ethylpiperazin-1-yl)methyl]aniline

      Starting Materials: 4-[(4-ethylpiperazin-1-yl)methyl]aniline and diethyl sulfate.

      Reaction Conditions: The reaction is performed in an alkaline medium, typically using sodium hydroxide, at room temperature to achieve the diethylation of the aniline nitrogen.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and heat transfer.

    Purification Steps: Including crystallization, filtration, and recrystallization to obtain high-purity product.

    Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(4-ethylpiperazin-1-yl)methyl]aniline undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in acidic or neutral aqueous solutions.

      Products: Oxidized derivatives such as N-oxides.

  • Reduction

      Reagents: Sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

      Products: Reduced amine derivatives.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride or bromine.

      Conditions: Performed in non-polar solvents such as dichloromethane.

      Products: Halogenated aniline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Thionyl chloride, bromine.

    Solvents: Dimethylformamide, tetrahydrofuran, dichloromethane.

Scientific Research Applications

N,N-diethyl-4-[(4-ethylpiperazin-1-yl)methyl]aniline has a wide range of applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of complex organic molecules.
    • Employed in the development of new catalysts and ligands.
  • Biology

    • Investigated for its potential as a bioactive compound in drug discovery.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic effects in treating various diseases.
    • Used in the synthesis of pharmaceutical compounds with analgesic and anti-inflammatory properties.
  • Industry

    • Utilized in the production of agrochemicals and dyes.
    • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[(4-ethylpiperazin-1-yl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Bind to Active Sites: Inhibit or activate enzymes by binding to their active sites.

    Modulate Receptor Activity: Interact with receptors to modulate their activity, leading to physiological effects.

    Pathways Involved: The specific pathways depend on the biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.

    N,N-diethyl-4-[(4-phenylpiperazin-1-yl)methyl]aniline: Contains a phenyl group on the piperazine ring.

    N,N-diethyl-4-[(4-benzylpiperazin-1-yl)methyl]aniline: Features a benzyl group on the piperazine ring.

Uniqueness

N,N-diethyl-4-[(4-ethylpiperazin-1-yl)methyl]aniline is unique due to:

    Specific Substitution Pattern: The presence of both diethyl groups on the aniline nitrogen and an ethyl group on the piperazine ring.

    Versatile Reactivity: Its ability to undergo various chemical reactions, making it a valuable intermediate in organic synthesis.

    Wide Range of Applications: Its use in multiple fields, including chemistry, biology, medicine, and industry.

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